Boc-2-Abz-OH (N-Boc-anthranilic acid) is an N-protected aromatic amino acid widely used as a building block in peptide synthesis and medicinal chemistry. Its core function is to introduce an ortho-aminobenzoic acid moiety into a target molecule while preventing the nucleophilic amino group from engaging in undesired side reactions. The key procurement-relevant feature is the tert-butyloxycarbonyl (Boc) protecting group, which is stable under basic conditions but can be selectively removed with acid, such as trifluoroacetic acid (TFA). This acid-lability is fundamental to its role in orthogonal synthesis strategies where other protecting groups, like Fmoc, are removed under different conditions.
Substituting Boc-2-Abz-OH is rarely straightforward and often leads to process failure. Using a base-labile protecting group like Fmoc instead of the acid-labile Boc group requires a complete reversal of the synthesis and deprotection strategy, as the two are orthogonal and not compatible with the same process conditions. Attempting to use unprotected 2-aminobenzoic acid can lead to uncontrolled polymerization or reaction at the amine instead of the intended site, compromising yield and purity. Furthermore, positional isomers such as Boc-4-aminobenzoic acid are unsuitable for applications like quinazolinone synthesis, where the specific ortho-geometry is a mechanistic requirement for intramolecular cyclization.
The primary differentiator for Boc-2-Abz-OH is its stability to the basic conditions used to deprotect Fmoc groups. In solid-phase peptide synthesis (SPPS), Fmoc groups are typically removed using a mild base like 20% piperidine in DMF. The Boc group is completely stable to these conditions, allowing for selective deprotection of Fmoc-protected residues while the Boc-protected amine on the anthranilic acid moiety remains intact. This orthogonality is essential for building complex peptides or molecules where different parts of the structure must be unmasked at different stages.
| Evidence Dimension | Deprotection Condition Compatibility |
| Target Compound Data | Stable to mild base (e.g., 20-50% piperidine in DMF) |
| Comparator Or Baseline | Fmoc-2-Abz-OH: Labile to mild base (e.g., 20-50% piperidine in DMF) |
| Quantified Difference | Qualitatively opposite lability (Stable vs. Labile) |
| Conditions | Standard Solid-Phase Peptide Synthesis (SPPS) deprotection cycles |
This chemical orthogonality is a critical process parameter that enables complex, multi-step synthetic routes not possible if only one type of protecting group is used.
Boc-2-Abz-OH is a required precursor for many high-yield syntheses of quinazolinones, a privileged scaffold in drug discovery. The ortho-disposition of the protected amine and the carboxylic acid is mechanistically essential for the final intramolecular cyclization step. For example, in a one-pot, three-component protocol for synthesizing chiral N-Boc-2-alkylaminoquinazolin-4(3H)-ones, the use of N-Boc anthranilic acid derivatives is central to the reaction's success, affording products with excellent preservation of enantiomeric purity (>99% ee). Positional isomers, such as Boc-4-aminobenzoic acid, lack the required geometry and cannot undergo this cyclization, resulting in reaction failure.
| Evidence Dimension | Suitability for Intramolecular Cyclization |
| Target Compound Data | Enables quinazolinone formation in >99% ee |
| Comparator Or Baseline | Boc-4-Abz-OH (para-isomer): Cannot form the quinazolinone ring system (0% yield) |
| Quantified Difference | Qualitatively different reactivity (Successful cyclization vs. No reaction) |
| Conditions | Copper(II) chloride-mediated three-component reaction to form N-Boc-2-alkylaminoquinazolin-4(3H)-ones |
For buyers synthesizing specific heterocyclic drug scaffolds, this compound is a non-negotiable precursor; positional isomers are not viable substitutes.
The introduction of the lipophilic tert-butoxycarbonyl (Boc) group significantly enhances the solubility of the anthranilic acid core in common aprotic organic solvents used for synthesis. While the parent compound, 2-aminobenzoic acid, has limited solubility in many organic media (water solubility is 3.5 mg/mL at 20°C), the Boc-protected form is readily used in solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. This improved solubility is a critical procurement-relevant attribute, as it allows for homogeneous reaction conditions, simplifies handling, and facilitates downstream purification processes compared to the often heterogeneous and less manageable slurries of the unprotected acid.
| Evidence Dimension | Process Solvent Compatibility |
| Target Compound Data | Compatible with common aprotic polar solvents (e.g., DCM, THF, Ethyl Acetate) |
| Comparator Or Baseline | 2-Aminobenzoic acid: Low solubility in many non-aqueous organic solvents |
| Quantified Difference | Enables homogeneous solution-phase reactions where the parent compound would not fully dissolve |
| Conditions | Standard organic synthesis and coupling reactions |
Enhanced solubility directly translates to improved process efficiency, better reaction control, and potentially higher yields, reducing overall production time and cost.
For synthesizing peptides that require both acid-labile and base-labile protecting groups. Boc-2-Abz-OH can be incorporated into a peptide chain being built with Fmoc-SPPS, allowing the Boc group to remain in place during repeated Fmoc deprotection cycles with piperidine, enabling selective late-stage modification.
As a key starting material in the construction of 2,4-disubstituted quinazolinones and related fused heterocycles. Its specific ortho geometry is essential for efficient intramolecular cyclization, making it a critical, non-substitutable building block for libraries based on this pharmacologically important core.
In multi-step solution-phase syntheses where the limited solubility of unprotected 2-aminobenzoic acid would create processing difficulties. The enhanced solubility of Boc-2-Abz-OH in solvents like DCM and THF ensures homogeneous reaction conditions, leading to more predictable outcomes and simpler workups.